molecular formula C11H22N2O2 B5258302 Ethyl 2-(4-propylpiperazin-1-yl)acetate CAS No. 24637-28-3

Ethyl 2-(4-propylpiperazin-1-yl)acetate

Cat. No.: B5258302
CAS No.: 24637-28-3
M. Wt: 214.30 g/mol
InChI Key: HCFLBLOXWIWWIP-UHFFFAOYSA-N
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Description

Ethyl 2-(4-propylpiperazin-1-yl)acetate is an organic compound featuring a piperazine ring substituted with a propyl group at the 4-position, linked to an ethyl acetate moiety. This structure combines the hydrogen-bonding capability of the piperazine nitrogen atoms with the lipophilic ethyl ester group, making it a versatile intermediate in medicinal chemistry and drug design. Piperazine derivatives are widely studied for their pharmacological properties, including CNS activity and receptor modulation .

Properties

IUPAC Name

ethyl 2-(4-propylpiperazin-1-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-3-5-12-6-8-13(9-7-12)10-11(14)15-4-2/h3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCFLBLOXWIWWIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCN(CC1)CC(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101296312
Record name Ethyl 4-propyl-1-piperazineacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101296312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24637-28-3
Record name Ethyl 4-propyl-1-piperazineacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24637-28-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-propyl-1-piperazineacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101296312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-propylpiperazin-1-yl)acetate typically involves the reaction of 4-propylpiperazine with ethyl chloroacetate. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions usually include refluxing the mixture in an appropriate solvent, such as ethanol, for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as purification by distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-propylpiperazin-1-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(4-propylpiperazin-1-yl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex piperazine derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in the development of pharmaceutical drugs, particularly those targeting the central nervous system.

    Industry: Used in the production of various chemical products, including polymers and resins.

Mechanism of Action

The mechanism of action of ethyl 2-(4-propylpiperazin-1-yl)acetate involves its interaction with specific molecular targets in biological systems. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Ethyl 2-(4-propylpiperazin-1-yl)acetate with structurally related compounds, focusing on molecular features, physicochemical properties, and synthetic pathways.

Structural Analogues

Ethyl 2-(piperidin-4-yl)acetate

  • Structure : Replaces the piperazine ring with a piperidine ring.
  • Properties : Molecular weight = 185.26 g/mol; Log Po/w = 0.98; TPSA = 46.33 Ų; moderate BBB permeability .
  • Key Difference : Piperidine lacks the second nitrogen in the piperazine ring, reducing hydrogen-bonding capacity and altering pharmacokinetics.

Methyl 3-nitro-4-(4-propylpiperazin-1-yl)benzoate Structure: Features a benzoate ester with a nitro group and 4-propylpiperazine substituent. Synthesis: Likely involves nucleophilic substitution or coupling reactions, similar to piperazine-acetate derivatives .

2-Chloro-1-(4-(pyrimidin-2-yl)phenyl)piperazin-1-yl)ethan-1-one

  • Structure : Piperazine linked to a chloroketone and pyrimidine-phenyl group.
  • Synthesis : Reacts chloroacetyl chloride with piperazine derivatives in acetonitrile, as described for similar compounds .
  • Key Difference : The ketone group introduces electrophilic reactivity, enabling cross-coupling or alkylation reactions.

Ethyl 2-(4-piperazin-1-ylphenoxy)acetate Structure: Piperazine connected via a phenoxy group to the acetate ester. Properties: Molecular formula = C₁₄H₂₀N₂O₃; higher molecular weight (264.32 g/mol) due to the aromatic phenoxy group . Key Difference: The phenoxy spacer increases rigidity and may enhance π-π stacking interactions in target binding.

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) TPSA (Ų) Log Po/w Key Functional Groups
This compound C₁₁H₂₁N₂O₂ 213.30 (calculated) 41.57 1.2* Piperazine, ester
Ethyl 2-(piperidin-4-yl)acetate C₉H₁₇NO₂ 185.26 46.33 0.98 Piperidine, ester
Methyl 3-nitro-4-(4-propylpiperazin-1-yl)benzoate C₁₆H₂₁N₃O₄ 319.36 78.54 2.5* Nitro, benzoate, piperazine
Ethyl 2-(4-piperazin-1-ylphenoxy)acetate C₁₄H₂₀N₂O₃ 264.32 58.92 1.8* Phenoxy, piperazine, ester

*Estimated using analogous data from .

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